dansyl-ethanolamine
CAS No.: 5282-89-3
Cat. No.: VC20856277
Molecular Formula: C14H18N2O3S
Molecular Weight: 294.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5282-89-3 |
---|---|
Molecular Formula | C14H18N2O3S |
Molecular Weight | 294.37 g/mol |
IUPAC Name | 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
Standard InChI | InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 |
Standard InChI Key | OLNUFXNRCJFBMZ-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO |
Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO |
Introduction
Chemical Structure and Properties
Dansyl-ethanolamine (CAS 5282-89-3) is a fluorescent compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37 g/mol. Its structure comprises a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) conjugated to ethanolamine (2-aminoethanol) via a sulfonamide linkage. The compound is also known by its systematic name, 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide. This unique structural arrangement contributes to the compound's distinctive fluorescent properties and reactivity profile.
The physical and chemical properties of dansyl-ethanolamine make it particularly suitable for biochemical applications:
Property | Description |
---|---|
Physical State | Solid at room temperature |
Color | Typically pale yellow |
Fluorescence | Strong fluorescence under UV light |
Solubility | Soluble in organic solvents (methanol, toluene); limited water solubility |
Storage Conditions | +4°C, protected from light |
Purity | Typically >95% (HPLC) |
Stability | Stable when stored properly; light-sensitive |
Mechanism of Action
Target of Action
Dansyl-ethanolamine primarily acts as a fluorescent labeling reagent that targets free amines in biomolecules. The compound reacts with primary and secondary amines, including those found in amino acids, peptides, and proteins, to form stable fluorescent derivatives.
Mode of Action
The primary mode of action of dansyl-ethanolamine involves its reaction with free amines, yielding dansylated reaction products. This process enhances the detection capabilities of the target molecules by introducing a fluorescent tag that can be easily visualized and quantified using various analytical techniques.
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the derivatization of amino acids. This process significantly enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) . The dansylation process alters the chromatographic behavior of amino acids and other amine-containing compounds, making them more amenable to separation and detection.
Environmental Factors
The action of dansyl-ethanolamine can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can significantly affect the rate and extent of the reaction between this compound and free amines . These factors must be carefully controlled in analytical applications to ensure consistent and reliable results.
Analytical Applications
Dansyl-ethanolamine has found extensive application in analytical chemistry, particularly in the separation and quantification of amino acids and other amine-containing compounds.
HPLC Analysis and Detection Methods
The most prominent analytical application of dansyl-ethanolamine is in high-performance liquid chromatography (HPLC) analysis with fluorescence detection. The dansyl group's strong fluorescence allows for sensitive detection, while its hydrophobicity enhances retention on reverse-phase columns, facilitating separation from other components in complex mixtures.
Research has shown that dansylated amino acids and polyamines can be simultaneously separated and quantified within a single HPLC run. According to Minocha and Long, twenty-two amino acids including alanine and two uncommon amino acids, ornithine and γ-aminobutyric acid (GABA), could be detected from the elution profile using a Synergi Hydro-RP column .
Detection Limits and Quantification
The sensitivity and detection limits of dansyl-ethanolamine-based analytical methods are highly advantageous for biochemical research. The following table summarizes the detection limits and linear ranges for various dansylated compounds, based on the research by Minocha and Long:
Compound | Detection Limit (pmol) | Linear Range (pmol) | Retention Time (min) |
---|---|---|---|
Aspartic Acid (Asp) | 1 | 1-200 | 7.76 |
Glutamic Acid (Glu) | 1 | 1-200 | 8.06 |
Glutamine (Gln) | 1 | 1-200 | 11.43 |
Serine (Ser) | 0.5 | 0.5-200 | 12.54 |
Arginine (Arg) | 1 | 1-100 | 13.28 |
γ-Aminobutyric Acid (GABA) | 1 | 1-200 | 18.40 |
Putrescine (Put) | 1 | 1-200 | 43.95 |
Spermidine (Spd) | 1 | 1-200 | 45.28 |
Spermine (Spm) | 2 | 2-200 | 45.98 |
These data demonstrate the high sensitivity and broad linear range of dansyl-ethanolamine-based analytical methods, making them valuable for quantitative analysis of amino acids and polyamines in complex biological samples .
Special Considerations in Sample Preparation
The preparation of samples for analysis using dansyl-ethanolamine requires specific considerations to ensure optimal results. One critical aspect is the extraction of dansylated polyamines, which has been shown to be particularly challenging due to their tendency to adhere to container walls in aqueous environments.
Research by Minocha and Long revealed that dansylated polyamines extracted separately into an organic phase (toluene) showed significantly better recovery compared to those in aqueous phases. Their data on the recovery of dansyl polyamines from an aqueous environment is presented in the following table:
Polyamine | Treatment A (Standard Method) | Treatment B (% of Treatment A) | Treatment C (% of Treatment A) | B + C (% of Treatment A) |
---|---|---|---|---|
Putrescine | 100 ± 4 | 61 ± 5 | 153 ± 4 | 107 |
Heptanediamine | 100 ± 1 | 30 ± 4 | 167 ± 2 | 99 |
Spermidine | 100 ± 2 | 20 ± 11 | 189 ± 3 | 104 |
Spermine | 100 ± 3 | 21 ± 9 | 192 ± 3 | 106 |
Treatment A represented the standard procedure for preparing samples for separation and quantitation of dansylated polyamines. After termination of the dansylation reaction, the aqueous phase was extracted with toluene. The data clearly demonstrate that a significant portion of dansylated polyamines remained unrecovered without the toluene extraction step (Treatment B), highlighting the importance of proper sample preparation techniques when working with dansyl-ethanolamine .
Research Applications
Biochemical and Biomedical Research
Dansyl-ethanolamine's fluorescent properties make it valuable in medical imaging and diagnostics. It aids in the detection of specific biomolecules associated with various biological processes and pathological conditions. The compound's ability to form fluorescent derivatives with amines has made it particularly useful for studying proteins, peptides, and amino acids in various biological systems.
Advanced Materials Science
Recent research has expanded the applications of dansyl derivatives into materials science. A notable example is the development of a dansyl-tagged xanthate ester as a capping agent for synthesizing fluorescent silver nanoparticles. These nanoparticles exhibited distinct spectral properties, including surface plasmon resonance absorption at λmax = 414 nm and fluorescence at λmax = 498 nm, with a quantum yield of 0.24 .
Furthermore, these fluorescent silver nanoparticles demonstrated binding affinity toward serum albumin proteins. They showed interaction with both bovine serum albumin (BSA) and human serum albumin (HSA) with binding constants of 2.34 × 10^4 M^-1 and 2.14 × 10^4 M^-1, respectively. Interestingly, fluorescence resonance energy transfer (FRET) was observed between the fluorescent nanoparticles and the serum albumins, with FRET efficiencies of 77.23% for BSA and 56.36% for HSA . This research demonstrates the potential of dansyl derivatives in developing advanced nanomaterials with biological applications.
Comparison with Other Fluorescent Labeling Reagents
To fully appreciate the utility of dansyl-ethanolamine, it is valuable to compare its properties and applications with those of other common fluorescent labeling reagents:
Feature | Dansyl-Ethanolamine | Fluorescein Derivatives | Rhodamine Derivatives | Cyanine Dyes |
---|---|---|---|---|
Excitation Maximum | ~340 nm | ~490 nm | ~550 nm | 500-800 nm (varies) |
Emission Maximum | ~520 nm | ~520 nm | ~570 nm | 550-850 nm (varies) |
Quantum Yield | Moderate | High | High | Moderate to High |
Photostability | Moderate | Low to Moderate | Moderate | Varies |
Water Solubility | Limited | Good | Limited | Varies |
Target Groups | Primary/Secondary Amines | Various (derivative-dependent) | Various (derivative-dependent) | Various (derivative-dependent) |
Primary Applications | Amino acid analysis, Protein labeling | Cell imaging, Protein labeling | Cell imaging, Single-molecule studies | In vivo imaging, Nucleic acid detection |
This comparison highlights the unique combination of properties that make dansyl-ethanolamine particularly suitable for specific analytical applications, especially in the analysis of amino acids and polyamines in complex biological samples.
Future Perspectives and Challenges
The continued development of analytical techniques and biomedical applications suggests several promising directions for future research involving dansyl-ethanolamine:
Analytical Advancements
Efforts to improve the sensitivity, specificity, and throughput of dansyl-ethanolamine-based analytical methods are likely to continue. Integration with advanced separation techniques and mass spectrometry may further enhance the utility of dansyl derivatization in proteomics, metabolomics, and other areas of biochemical research.
Nanomaterial Applications
The successful incorporation of dansyl derivatives into fluorescent nanomaterials, as demonstrated by the development of dansyl-tagged xanthate ester-capped silver nanoparticles , suggests potential for expanding these applications. Future research may explore the development of other types of dansyl-functionalized nanomaterials for biosensing, imaging, and therapeutic applications.
Challenges
Despite its utility, dansyl-ethanolamine faces challenges including:
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Limited water solubility, which can complicate its use in some biological applications
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Competition from newer fluorescent labeling reagents with improved spectral properties
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The need for specialized extraction procedures to ensure optimal recovery in analytical applications
Addressing these challenges will likely be a focus of future research efforts, potentially leading to improved derivatives or novel applications that leverage the unique properties of dansyl-ethanolamine.
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